1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
1-Methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS: 2034592-08-8) is a heterocyclic sulfonamide derivative with the molecular formula C₁₄H₁₄N₄O₂S₂ and a molecular weight of 334.42 g/mol . Its structure comprises:
- A 1-methylpyrazole core linked to a sulfonamide group at the 4-position.
- A pyridine ring substituted at the 2-position with a thiophene moiety, connected via a methylene bridge to the sulfonamide nitrogen.
This compound is cataloged as a research chemical, often utilized in medicinal chemistry for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
1-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-5-15-13(7-11)14-3-2-6-21-14/h2-7,9-10,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJICERWNAGHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, supported by case studies and research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a pyrazole ring, a thiophene moiety, and a pyridine ring, which are crucial for its biological activity.
Anticancer Activity
Research has shown that compounds with pyrazole and sulfonamide groups exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .
- In vitro Studies : In studies involving human cancer cell lines (e.g., H460, A549), the compound demonstrated an IC50 value indicating potent cytotoxicity against these cells .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| H460 | 15.5 |
| A549 | 12.3 |
| HT-29 | 18.7 |
Antimicrobial Activity
The pyrazole scaffold is known for its antimicrobial properties:
- Broad Spectrum : The compound has shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity .
- Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anti-inflammatory Properties
The sulfonamide group contributes to anti-inflammatory effects:
- Inflammatory Models : In animal models of inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6 .
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha (pg/mL) | 250 | 75 |
| IL-6 (pg/mL) | 300 | 90 |
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an antidiabetic agent:
- Mechanism : It acts by inhibiting enzymes involved in glucose metabolism and enhancing insulin sensitivity .
- In vitro Screening : The compound showed promising results in inhibiting α-glucosidase with an IC50 value of 5.8 µM, indicating its potential in managing type 2 diabetes mellitus (T2DM) .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the molecular structure significantly influences the biological activity:
- Pyrazole Ring : Essential for anticancer and antimicrobial activities.
- Sulfonamide Group : Enhances solubility and bioavailability while contributing to anti-inflammatory effects.
Comparison with Similar Compounds
Heterocyclic Diversity
- Thiophene vs. Thiazole/Imidazole : The thiophene-pyridine motif in the target compound contrasts with the thiazole in and imidazole in . Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in protein binding compared to thiazole’s nitrogen-containing ring .
- Pyrazole vs. Imidazole : The 1-methylpyrazole core in the target compound offers metabolic stability over imidazole derivatives, which are prone to oxidative degradation .
Substituent Effects
Molecular Weight and Drug-Likeness
- The target compound (334.42 g/mol) falls within Lipinski’s rule of five (<500 g/mol), unlike the higher-molecular-weight analogs in and , which may face challenges in oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
